4-Chlorothieno[2,3-d]pyrimidine: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
4-Chlorothieno[2,3-d]pyrimidine: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Executive Summary: 4-Chlorothieno[2,3-d]pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry. Its thienopyrimidine core acts as a bioisostere of purine, enabling it to interact with a wide array of biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution, allowing for the facile generation of diverse compound libraries. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, key reactivity patterns, and its applications as a core scaffold in the development of targeted therapeutics, particularly in oncology.
Structural and Physicochemical Profile
Chemical Identity and Structure
4-Chlorothieno[2,3-d]pyrimidine is a bicyclic heteroaromatic compound. The fusion of an electron-rich thiophene ring with an electron-deficient pyrimidine ring creates a unique electronic landscape. The pyrimidine nitrogen atoms act as hydrogen bond acceptors, while the chlorine atom at the C4 position activates the ring for nucleophilic attack, a cornerstone of its synthetic utility.
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IUPAC Name: 4-Chlorothieno[2,3-d]pyrimidine
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CAS Number: 14080-59-2[1]
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Molecular Formula: C₆H₃ClN₂S
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Molecular Weight: 170.62 g/mol
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Canonical SMILES: C1=CSC2=C1C(=NC=N2)Cl
Physicochemical Properties
The compound presents as a solid at room temperature with limited solubility in aqueous media but good solubility in common organic solvents used in synthesis.
| Property | Value | Source(s) |
| Physical Form | Slightly Yellowish Crystalline Solid | [1] |
| Melting Point | 109-113 °C | [1] |
| Boiling Point | 285.7±20.0 °C (Predicted) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO | [1] |
| Storage | Store at 2-8°C under an inert atmosphere | [1] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of 4-Chlorothieno[2,3-d]pyrimidine.
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¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct signals in the aromatic region.
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δ 8.88 (s, 1H, pyrimidine CH)
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δ 7.64 (d, J = 6.0 Hz, 1H, thiophene CH)
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δ 7.47 (d, J = 5.8 Hz, 1H, thiophene CH)[1]
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Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms the elemental composition.
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Calculated for C₆H₄ClN₂S [M]⁺: 170.97837; Found: 170.97804.[1]
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Core Synthesis Methodology
Mechanistic Rationale
The most prevalent and reliable synthesis of 4-Chlorothieno[2,3-d]pyrimidine involves the chlorination of the corresponding pyrimidinone precursor, thieno[2,3-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a potent chlorinating agent such as phosphoryl trichloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism involves the activation of the carbonyl oxygen of the pyrimidinone by the chlorinating agent, forming a highly reactive intermediate which is then displaced by a chloride ion to yield the final product. The use of a high-boiling solvent like toluene or neat phosphoryl trichloride is common to drive the reaction to completion.
Detailed Experimental Protocol
This protocol is adapted from a reported procedure and provides a robust method for laboratory-scale synthesis.[3]
Materials:
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Thieno[2,3-d]pyrimidin-4-ol (1.0 g, 6.6 mmol)
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Phosphoryl trichloride (POCl₃) (10 mL)
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Toluene (5 mL)
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Ice-cold water
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Ethanol
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Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Procedure:
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Suspend Thieno[2,3-d]pyrimidin-4-ol (1.0 g) in toluene (5 mL) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Carefully add phosphoryl trichloride (10 mL) to the suspension. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
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Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water with stirring. This will quench the excess POCl₃. A solid product should precipitate.
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Stir the aqueous mixture at room temperature to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash thoroughly with ice-cold water to remove any residual acids.
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Dry the crude product. For further purification, recrystallize from ethanol to yield 4-Chlorothieno[2,3-d]pyrimidine as a crystalline solid. (Reported Yield: 90%).[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Chlorothieno[2,3-d]pyrimidine.
Chemical Reactivity and Derivatization Potential
Nucleophilic Aromatic Substitution (SNAr) at C4
The primary mode of reactivity for 4-Chlorothieno[2,3-d]pyrimidine is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the good leaving group ability of the chloride make the C4 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction is the cornerstone of its utility, allowing for the introduction of various functional groups and the construction of large libraries of derivatives.[3] Common nucleophiles include primary and secondary amines, anilines, thiols, and alkoxides.
Detailed Experimental Protocol: Synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine
This protocol exemplifies a typical SNAr reaction with an aliphatic amine.[3]
Materials:
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4-Chlorothieno[2,3-d]pyrimidine (0.46 g, 3.0 mmol)
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30% Aqueous Methylamine solution (0.2 mL, ~3.0 mmol - Note: Original paper states 30 mmol which is a large excess, adjust as needed)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Sealed reaction vessel or vial
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Rotary evaporator, separatory funnel
Procedure:
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In a sealable reaction vessel, dissolve 4-Chlorothieno[2,3-d]pyrimidine (0.46 g) in a suitable amount of DMF.
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Add the 30% aqueous methylamine solution to the vessel.
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Seal the vessel tightly and heat the reaction mixture to 155 °C for 3 hours with stirring. Caution: Heating a sealed vessel generates pressure. Ensure the vessel is rated for the temperature and pressure.
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After 3 hours, cool the reaction to room temperature.
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Transfer the mixture to a separatory funnel and partition between DCM and water.
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Extract the aqueous layer with additional portions of DCM.
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Combine the organic layers and dry over anhydrous Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography or recrystallization to yield N-methylthieno[2,3-d]pyrimidin-4-amine. (Reported Yield: 54%).[3]
Derivatization Workflow Diagram
Caption: Key derivatization pathways for 4-Chlorothieno[2,3-d]pyrimidine.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to function as a competitive inhibitor for enzymes that utilize purine-based substrates, such as kinases. The ability to easily modify the C4 position, and potentially other positions on the ring system, allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of agents with anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4]
Case Studies in Kinase Inhibition
A primary application of this scaffold is in the design of kinase inhibitors for cancer therapy. Many kinases are implicated in signaling pathways that drive tumor growth and proliferation. By attaching various moieties to the C4 position of the thieno[2,3-d]pyrimidine core, researchers can target the ATP-binding pocket of specific kinases. For instance, derivatives have been synthesized and evaluated for their potent inhibitory effects against breast cancer cell lines like MDA-MB-231 and MCF-7.[3] The tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine variant, in particular, has been explored for developing antimalarial agents, demonstrating the scaffold's versatility.
Structure-Function Relationship Diagram
Caption: Central role of the scaffold in tuning biological activity.
Safety and Handling Protocols
4-Chlorothieno[2,3-d]pyrimidine should be handled with appropriate safety precautions in a laboratory setting.
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General Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
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Toxicity: While specific toxicity data is limited, related chloro-heterocyclic compounds can be irritants and potentially toxic. Handle with care.
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Storage: Keep the container tightly sealed and store in a cool, dry place (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]
References
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Acid Promoted Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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Lei, H., Wang, M., Han, J., & Lan, Z. (2016). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Atlantis Press. Available at: [Link]
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Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. Available at: [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). Molecules, 25(16), 3582. Available at: [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(10), 1959-1979. Available at: [Link]
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Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2019). Journal of Heterocyclic Chemistry, 56(6), 1775-1784. Available at: [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2007). Tetrahedron Letters, 48(30), 5261-5264. Available at: [Link]
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13 C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. Available at: [Link]
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Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1269. Available at: [Link]
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Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidine derivatives. (2018). RSC Advances, 8(3), 1547-1561. Available at: [Link]
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